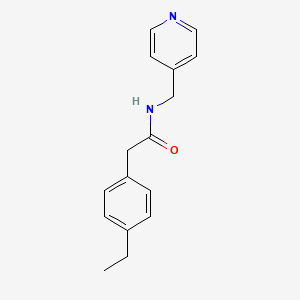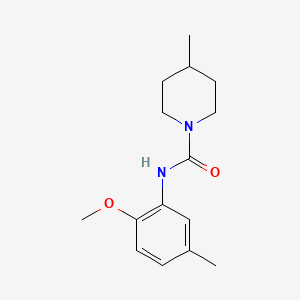
N-(2-methoxy-5-methylphenyl)-4-methyl-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-4-methyl-1-piperidinecarboxamide, also known as MMMP or Methoxetamine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MMMP was first synthesized in 1999 by a team of researchers at the University of Sussex, UK. Since then, MMMP has gained attention in the scientific community due to its potential therapeutic properties and its use as a research chemical.
作用機序
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-methyl-1-piperidinecarboxamide is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and pain perception. This compound is thought to block the NMDA receptor, leading to a dissociative state and analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of effects on the body, including sedation, analgesia, and dissociation. This compound has also been shown to have effects on the cardiovascular and respiratory systems, including decreased heart rate and blood pressure, and decreased respiratory rate.
実験室実験の利点と制限
One advantage of using N-(2-methoxy-5-methylphenyl)-4-methyl-1-piperidinecarboxamide in lab experiments is its potency and specificity for the NMDA receptor. This compound is also relatively stable and easy to handle. However, one limitation of using this compound in lab experiments is its potential for abuse and its legal status in many countries.
将来の方向性
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-4-methyl-1-piperidinecarboxamide. One area of interest is the development of this compound derivatives with improved therapeutic properties and reduced side effects. Another area of interest is the study of the long-term effects of this compound use, particularly in the context of addiction and cognitive function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in the treatment of various disorders.
In conclusion, this compound is a dissociative anesthetic drug that has gained attention in the scientific community due to its potential therapeutic properties and its use as a research chemical. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are advantages to using this compound in lab experiments, there are also limitations due to its potential for abuse and legal status. There are several potential future directions for research on this compound, including the development of derivatives with improved properties and the study of long-term effects.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-4-methyl-1-piperidinecarboxamide involves the reaction of 2-methoxy-5-methylphenylacetonitrile with cyclohexylmagnesium bromide, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained through the reaction of the intermediate with piperidinecarboxylic acid chloride. The synthesis of this compound has been extensively studied, and several modifications to the original synthesis method have been proposed.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-4-methyl-1-piperidinecarboxamide has been studied for its potential therapeutic properties, particularly in the treatment of depression, anxiety, and chronic pain. This compound has been shown to have antidepressant and anxiolytic effects in animal models, and its analgesic properties have been demonstrated in several studies. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-8-17(9-7-11)15(18)16-13-10-12(2)4-5-14(13)19-3/h4-5,10-11H,6-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEVGCONFJCORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

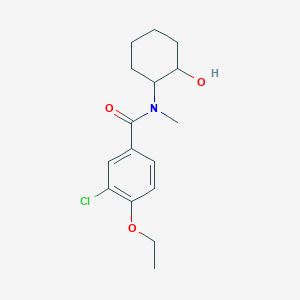
![6-methyl-2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5334099.png)
![1'-[4-(methylsulfonyl)benzyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5334109.png)
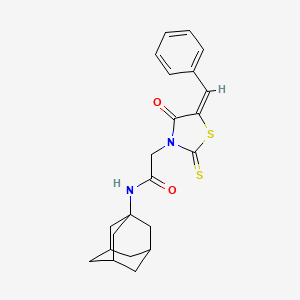

![3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5334120.png)
![({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B5334139.png)
![5-{2-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2-amine](/img/structure/B5334144.png)
![3-hydroxy-3-({[2-hydroxy-1-(hydroxymethyl)ethyl]amino}methyl)-1-(3-methylbenzyl)piperidin-2-one](/img/structure/B5334149.png)
![5-bromo-N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5334151.png)
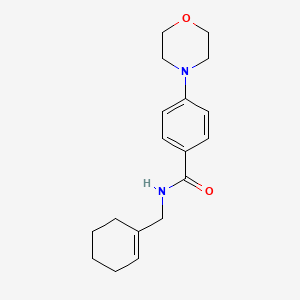
![N-[(5-isobutylisoxazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334181.png)
